Xemilofiban

Description

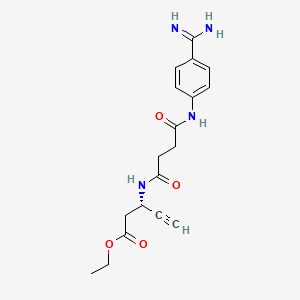

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCINJQZDFCSEL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164410 | |

| Record name | Xemilofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-74-6 | |

| Record name | Xemilofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xemilofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xemilofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XEMILOFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Xemilofiban on Platelet Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xemilofiban is an orally active prodrug whose active metabolite, SC-54701A, functions as a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, regardless of the initial agonist.[1] By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively disrupts the formation of platelet aggregates, a critical step in thrombus formation. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental evaluation of this compound's antiplatelet effects.

Molecular Mechanism of Action

The primary mechanism of action of this compound lies in the competitive antagonism of the GPIIb/IIIa receptor by its active metabolite, SC-54701A.

The Glycoprotein IIb/IIIa Receptor

The GPIIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric transmembrane protein found in high abundance on the surface of platelets.[2] In a resting state, the receptor maintains a low-affinity conformation. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, a cascade of intracellular signals, termed "inside-out" signaling, induces a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[3] This activated receptor is then capable of binding soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[3]

Competitive Inhibition by SC-54701A

This compound is a nonpeptidic prodrug that is converted in the body to its active form, SC-54701A.[1] SC-54701A is a potent inhibitor of the GPIIb/IIIa receptor.[1] It directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor, thereby preventing the cross-linking of platelets and subsequent aggregation.[4]

Signaling Pathways in Platelet Aggregation and Inhibition by this compound

The process of platelet aggregation and its inhibition by this compound involves complex signaling cascades.

"Inside-Out" Signaling: GPIIb/IIIa Activation

Various platelet agonists initiate distinct signaling pathways that converge on the activation of the GPIIb/IIIa receptor. For instance, ADP binds to P2Y1 and P2Y12 receptors, leading to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, which are critical for GPIIb/IIIa activation.[3] Collagen interacts with the GPVI receptor, initiating a tyrosine kinase-based signaling cascade. Thrombin activates protease-activated receptors (PARs). These pathways ultimately lead to the conformational change of the GPIIb/IIIa receptor to its high-affinity state.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective dose of the potent GPIIb/IIIa antagonist SC-54701A is reduced when used in combination with aspirin and heparin in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An in-depth exploration of the oral glycoprotein (B1211001) IIb/IIIa inhibitor, its mechanism of action, and its journey through preclinical and clinical research.

This technical guide provides a comprehensive overview of Xemilofiban, a non-peptide, orally active antagonist of the glycoprotein (GP) IIb/IIIa receptor. Developed to prevent platelet aggregation and arterial thrombosis, this compound was the subject of extensive research in the late 1990s and early 2000s. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To facilitate discoverability within the scientific community, a curated list of long-tail keywords has been compiled. These phrases reflect the specific queries researchers are likely to use when seeking detailed information on this compound and related topics.

-

Mechanism of Action & Pharmacology:

-

This compound mechanism of action on platelet aggregation

-

Oral glycoprotein IIb/IIIa inhibitors preclinical data

-

This compound dose-response in ex vivo platelet aggregation

-

Pharmacokinetics and pharmacodynamics of this compound

-

This compound and integrin αIIbβ3 receptor binding affinity

-

Inside-out and outside-in signaling in platelet activation

-

This compound IC50 for ADP-induced platelet aggregation

-

Comparison of oral vs. intravenous GP IIb/IIIa inhibitors

-

This compound active metabolite SC-54701A activity

-

-

Clinical Trials & Safety:

-

This compound EXCITE trial primary endpoint analysis

-

ORBIT trial results for this compound in PCI

-

This compound clinical trial bleeding complications data

-

Long-term safety and efficacy of oral antiplatelet therapy

-

This compound in acute coronary syndrome clinical outcomes

-

Reasons for discontinuation of this compound development

-

This compound versus placebo in percutaneous coronary revascularization

-

Adverse events associated with this compound treatment

-

-

Experimental Models & Protocols:

-

Canine model of arterial thrombosis for antiplatelet drugs

-

Protocol for light transmission aggregometry in platelet studies

-

Ferric chloride-induced thrombosis model methodology

-

Measuring bleeding time in preclinical animal models of thrombosis

-

Ex vivo platelet aggregation assay with ADP and collagen

-

In vitro evaluation of novel glycoprotein IIb/IIIa antagonists

-

Animal models for studying secondary prevention of thrombosis

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a clear comparison of its pharmacodynamic and clinical effects.

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Agonist | Value | Species/Study | Source |

| Platelet Aggregation Inhibition | 20 µmol/L ADP | ≥50% inhibition with ≥10 mg dose | Human (Post-stent deployment) | [1][2] |

| 4 µg/mL Collagen | ≥50% inhibition with ≥10 mg dose | Human (Post-stent deployment) | [1][2] | |

| Collagen | >90% inhibition with ≥2.5 mg/kg dose | Canine | [3] | |

| Duration of Action | 20 µmol/L ADP & 4 µg/mL Collagen | 8 to 10 hours | Human (Post-stent deployment) | [1][2] |

Table 2: Clinical Efficacy of this compound (EXCITE Trial)

| Primary Endpoint (182 days) | Placebo (n=2414) | This compound 10 mg (n=2400) | This compound 20 mg (n=2418) | P-value (vs. Placebo) |

| Death, Myocardial Infarction, or Urgent Revascularization | 13.5% | 13.9% | 12.7% | 0.82 (10 mg), 0.36 (20 mg) |

| Death or Myocardial Infarction | Similar across all groups | Similar across all groups | Similar across all groups | Not statistically significant |

| Combined Endpoint at Day 1 | Significantly different | Showed initial benefit that was not sustained |

Table 3: Safety Profile of this compound (ORBIT and EXCITE Trials)

| Adverse Event | Trial | Placebo | This compound | Notes |

| Mild Bleeding (e.g., epistaxis) | ORBIT | Less frequent | More frequent with 20 mg dose | Correlated with degree of platelet inhibition on day 1[8][9] |

| Clinically Significant Hemorrhagic Complications | EXCITE | Infrequent | Infrequent | No significant difference[4][5] |

| Thrombocytopenia | EXCITE | Infrequent | Infrequent | No significant difference[4][5] |

| Major Bleeding Events | Pilot Study (unstable angina) | 0/10 patients | 3/20 patients | Higher incidence in the this compound group[10][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to understand and potentially replicate the evaluation of compounds like this compound.

Protocol 1: Ex Vivo Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is a synthesized standard procedure based on methodologies frequently cited in the evaluation of platelet inhibitors.[12][13][14][15][16][17]

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

- To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

- Carefully aspirate the supernatant (PRP) and transfer it to a new polypropylene (B1209903) tube.

- To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., >1500 x g) for 15 minutes. The supernatant is the PPP.

2. Platelet Count Adjustment (Optional but Recommended):

- Determine the platelet count in the PRP. For consistency, adjust the platelet count to a standardized value (e.g., 250-300 x 10⁹/L) by diluting the PRP with PPP.

3. Aggregometer Setup:

- Warm the light transmission aggregometer to 37°C.

- Calibrate the instrument using PPP to set 100% light transmission and PRP to set 0% light transmission.

4. Aggregation Assay:

- Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

- Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring.

- For inhibition assays, pre-incubate the PRP with the test compound (e.g., this compound at various concentrations) or vehicle control for a specified time.

- Initiate aggregation by adding a small volume (e.g., 50 µL) of a platelet agonist, such as:

- Adenosine diphosphate (B83284) (ADP) to a final concentration of 20 µmol/L.

- Collagen to a final concentration of 4 µg/mL.

- Record the change in light transmission for 5-10 minutes.

5. Data Analysis:

- The primary endpoint is the maximal percentage of aggregation.

- For dose-response studies, calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the maximal aggregation response.

Protocol 2: Canine Model of Arterial Thrombosis (Ferric Chloride-Induced Injury)

This protocol is a generalized representation of a widely used preclinical model for evaluating antithrombotic agents.[18][19][20][21]

1. Animal Preparation:

- Fast male Beagle dogs overnight before the procedure.

- Anesthetize the animals and maintain anesthesia throughout the experiment.

- Surgically expose a carotid or femoral artery.

2. Induction of Thrombosis:

- Soak a piece of filter paper or umbilical tape in a ferric chloride (FeCl₃) solution (e.g., 30-50% w/v).

- Apply the FeCl₃-saturated material topically to the exposed artery for a defined period (e.g., 30 minutes).

- In some variations, the distal end of the exposed artery may be temporarily clipped to control blood flow during injury induction.

3. Monitoring and Drug Administration:

- Administer the test compound (e.g., oral this compound) or placebo at a specified time before or after the induction of thrombosis.

- Monitor blood flow in the artery using a Doppler flow probe.

- Assess the time to vessel occlusion and the incidence of occlusive thrombus formation.

4. Ex Vivo Platelet Aggregation:

- Collect blood samples at baseline and at various time points after drug administration to perform ex vivo platelet aggregation assays as described in Protocol 1.

5. Bleeding Time Assessment:

- In a separate cohort of animals, assess bleeding time (e.g., by making a standardized incision on the ear or a nail cuticle) to evaluate the hemorrhagic potential of the test compound.[3][22][23][24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflows for its evaluation.

Platelet Activation and Aggregation Signaling Pathway

Caption: Platelet activation signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for the preclinical evaluation of an oral antiplatelet agent like this compound.

This comprehensive guide provides a detailed scientific overview of this compound, intended to be a valuable resource for researchers in the fields of thrombosis, cardiology, and drug development. The structured presentation of data, detailed protocols, and visual representations of complex biological and experimental processes aim to facilitate a deeper understanding of this compound and the broader class of glycoprotein IIb/IIIa inhibitors.

References

- 1. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of bleeding for the evaluation of therapeutic preparations in small animal models of antibody-induced hemophilia and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]

- 7. A canine coronary artery thrombosis model: application of photochemically induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. circ.ahajournals.org [circ.ahajournals.org]

- 9. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. ahajournals.org [ahajournals.org]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Establishment of a Modified Ferric Chloride-Induced Canine Superficial Femoral Artery Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. meliordiscovery.com [meliordiscovery.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A Strategic Framework for Developing In-Depth Scientific Content

To effectively create a technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals, content must be structured around their specific intents. This guide outlines a keyword categorization strategy and provides examples of data presentation, experimental protocols, and mandatory visualizations to meet these requirements.

Keyword Categorization Based on Researcher Intent

Keywords are categorized into five distinct intents crucial for guiding researchers from foundational knowledge to practical application. The chosen topic for this guide is "Targeting the EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)."

1. Foundational Knowledge: The researcher seeks to understand the basics of the topic.

- Keywords: "What is EGFR", "EGFR gene function", "role of EGFR in cancer", "Non-Small Cell Lung Cancer basics", "EGFR signaling introduction"

2. Mechanism & Pathway: The researcher is investigating the specific biological processes.

- Keywords: "EGFR signaling pathway diagram", "EGFR downstream targets", "mechanism of EGFR activation", "EGFR mutation effects", "PI3K/AKT pathway in NSCLC"

3. Methodology & Protocol: The researcher is looking for specific experimental procedures.

- Keywords: "How to measure EGFR phosphorylation", "Western blot protocol for ERK activation", "cell viability assay for EGFR inhibitors", "creating EGFR mutant cell lines", "immunohistochemistry for EGFR"

4. Data & Comparative Analysis: The researcher needs quantitative data and comparisons.

- Keywords: "Gefitinib vs Osimertinib efficacy", "EGFR inhibitors IC50 values", "clinical trial data for Afatinib", "EGFR T790M mutation frequency", "patient survival rates NSCLC EGFR"

5. Therapeutic Application & Development: The researcher is focused on drug development and clinical use.

- Keywords: "EGFR inhibitors for NSCLC", "design of third-generation EGFR TKIs", "mechanisms of resistance to Osimertinib", "EGFR targeted therapy side effects", "future of NSCLC treatment"

Content Structure for a Technical Whitepaper

This structure ensures that the content logically flows from foundational concepts to detailed, practical information that a specialized audience requires.

Data Presentation: Comparative Efficacy of EGFR Inhibitors

Quantitative data must be summarized in clear, well-structured tables for easy comparison. This allows researchers to quickly assess and reference critical data points.

| EGFR Inhibitor | Generation | Targeted EGFR Mutation(s) | Mean IC50 (nM) in H1975 Cells (L858R/T790M) | Reference |

| Gefitinib | 1st | Exon 19 del, L858R | >10,000 | |

| Erlotinib | 1st | Exon 19 del, L858R | >8,000 | |

| Afatinib | 2nd | Exon 19 del, L858R | 980 | |

| Osimertinib | 3rd | Exon 19 del, L858R, T790M | 12 |

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols: Western Blot for Protein Phosphorylation

Detailed methodologies are essential for reproducibility and critical evaluation of the presented data.

Objective: To determine the phosphorylation status of EGFR and its downstream target, ERK, in NSCLC cell lines following treatment with an EGFR inhibitor.

Materials:

-

NCI-H1975 human lung adenocarcinoma cell line

-

RPMI-1640 Medium, 10% Fetal Bovine Serum (FBS)

-

EGFR Inhibitor (e.g., Osimertinib)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary Antibodies: Anti-phospho-EGFR (Tyr1068), Anti-total-EGFR, Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate H1975 cells and grow to 70-80% confluency. Starve cells in serum-free media for 12 hours. Treat cells with varying concentrations of Osimertinib (e.g., 0, 1, 10, 100 nM) for 2 hours.

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system. Analyze band intensity to quantify changes in protein phosphorylation.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are critical for communicating complex relationships and processes. All diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.

EGFR Signaling Pathway in Cancer

This diagram illustrates the activation of the EGFR pathway and its key downstream signaling cascades, PI3K/AKT and RAS/MAPK, which drive cell proliferation and survival.

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Experimental Workflow: Screening EGFR Inhibitors

This workflow outlines the logical steps involved in screening candidate drugs for their ability to inhibit EGFR activity and cancer cell growth, from initial compound selection to in-vivo testing.

Caption: High-level workflow for identifying lead EGFR inhibitors.

Foundational & Exploratory Research in Drug Discovery: A Technical Guide

Introduction

The initial stages of drug discovery are characterized by foundational and exploratory research, a critical phase that lays the groundwork for identifying and validating new therapeutic interventions. This period of investigation is defined by a systematic yet flexible approach to understanding the fundamental biology of a disease, identifying potential molecular targets, and discovering chemical matter that can modulate these targets. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies of this phase is paramount for the successful translation of basic scientific insights into clinical candidates.

Exploratory research, by its nature, investigates questions that have not been deeply studied before.[1][2] It is often qualitative and primary, serving to explore a problem and its surrounding complexities rather than deriving a conclusive result.[3] This foundational work is essential for building a strong basis for more conclusive, future research.[3][4] In the context of drug discovery, this translates to the "pre-discovery" or "basic research" phase, where the focus is on understanding the underlying mechanisms of a disease to identify a valid target molecule.[5][6]

This technical guide provides an in-depth overview of the core concepts, experimental protocols, and data interpretation integral to the foundational and exploratory phases of drug discovery.

Core Concepts in Foundational Research

The journey from a biological hypothesis to a potential drug candidate is a multi-stage process that begins with a deep dive into the molecular underpinnings of a disease.

Target Identification and Validation

Target identification is the first crucial step, involving the selection of a specific biological molecule, such as a protein or gene, that is believed to play a causative role in a disease.[7][8] The selection of a viable target is based on a convergence of evidence from academic and clinical research.[7] Once a potential target is identified, it must undergo a rigorous process of target validation to confirm its role in the disease pathology and its "druggability" – the likelihood that it can be modulated by a therapeutic agent.[8][9]

Hit Identification and Lead Generation

Following target validation, the process moves to identifying "hits," which are molecules that demonstrate a desired biological activity against the target.[6][8] This is often achieved through high-throughput screening (HTS), where large libraries of chemical compounds are rapidly tested for their ability to interact with the target.[4][8] Promising hits are then subjected to further analysis and chemical modification in a process called "lead generation" to improve their potency, selectivity, and drug-like properties.[6]

Experimental Protocols

The foundational phase of drug discovery relies on a diverse array of experimental techniques to identify and validate targets and to screen for potential therapeutic compounds. These methods can be broadly categorized into in vitro and in vivo approaches.

In Vitro Assays

In vitro experiments are conducted in a controlled environment outside of a living organism, such as a test tube or cell culture dish.[10] These assays are essential for initial target validation and for high-throughput screening of compound libraries.

Detailed Methodology: Target Validation using a Cell-Based Assay

-

Cell Line Selection: Choose a human or murine cell line that endogenously expresses the target of interest.[11] The cell line should be relevant to the disease being studied.

-

Assay Development: Design an assay to measure a specific biological activity related to the target's function. This could be an enzyme activity assay, a reporter gene assay, or a cell proliferation assay.

-

Compound Treatment: Treat the cells with a range of concentrations of a tool compound known to modulate the target. Include appropriate positive and negative controls.

-

Data Acquisition: After a predetermined incubation period, measure the assay endpoint using a plate reader or other suitable instrument.

-

Data Analysis: Plot the response versus the compound concentration and fit the data to a dose-response curve to determine the potency of the compound (e.g., IC50 or EC50).

In Vivo Models

In vivo studies are conducted in living organisms, most commonly in animal models such as mice.[10][12] These models are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of a potential drug candidate in a more complex biological system.

Detailed Methodology: Efficacy Study in a Xenograft Mouse Model

-

Model Selection: Select an appropriate patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model that accurately reflects the human disease.[13][14]

-

Tumor Implantation: Implant tumor cells or tissue fragments into immunocompromised mice.

-

Treatment Initiation: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.

-

Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, collect tumors and other tissues for biomarker analysis, such as immunohistochemistry or gene expression profiling, to understand the drug's mechanism of action.[13]

Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting experimental results and making informed decisions in the drug discovery process. Structured tables are an effective way to summarize and compare data from various experiments.

| Assay Type | Compound | Target | Cell Line | IC50 (nM) | Source |

| Cell Proliferation | Compound A | Kinase X | Cancer Cell Line 1 | 15.2 | Internal Study |

| Cell Proliferation | Compound B | Kinase X | Cancer Cell Line 1 | 250.7 | Internal Study |

| Target Engagement | Compound A | Kinase X | Cancer Cell Line 1 | 5.8 | Internal Study |

| Target Engagement | Compound B | Kinase X | Cancer Cell Line 1 | 125.3 | Internal Study |

| In Vivo Efficacy | Compound A | Kinase X | Xenograft Model 1 | 75% TGI | Internal Study |

| In Vivo Efficacy | Compound B | Kinase X | Xenograft Model 1 | 20% TGI | Internal Study |

TGI: Tumor Growth Inhibition

Mandatory Visualization

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to visualize key processes in foundational drug discovery.

Signaling Pathways

Understanding the intricate network of signaling pathways within a cell is fundamental to identifying new drug targets. The TGF-β and MAPK/ERK pathways are two critical signaling cascades often implicated in cancer.

Caption: The canonical TGF-β signaling pathway.

Caption: The MAPK/ERK signaling cascade.

Experimental Workflows

Visualizing experimental workflows helps to clarify the sequence of steps and decision points in a research plan.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule Articles | Smolecule [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. ppd.com [ppd.com]

- 11. 404 | Beth Israel Deaconess Medical Center [bidmc.org]

- 12. blog.biobide.com [blog.biobide.com]

- 13. championsoncology.com [championsoncology.com]

- 14. crownbio.com [crownbio.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Technical Guide to Rapamycin (Sirolimus): Mechanism, Application, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of Rapamycin (also known as Sirolimus), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] Discovered in a soil sample from Easter Island (Rapa Nui), Rapamycin has become an invaluable tool in both clinical practice and biomedical research.[1][2] Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, metabolism, and survival.[3][4] This document provides quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate its effective application in a research setting.

Quantitative Data Summary

The potency and efficacy of Rapamycin are context-dependent, varying by cell type, experimental conditions, and the specific biological endpoint being measured. The following tables summarize key quantitative parameters for Rapamycin, providing a baseline for experimental design.

Binding Affinities & Dissociation Constants (Kd)

Rapamycin's mechanism involves the formation of a ternary complex with FKBP12 and the FRB domain of mTOR.[3][5] The high affinity of the Rapamycin-FKBP12 complex for mTOR is crucial for its inhibitory function.

| Interacting Molecules | Dissociation Constant (Kd) | Method | Significance |

| Rapamycin <=> FKBP12 | ~0.2 nM | Fluorescence Polarization, SPR | High-affinity initial binding step.[6][7] |

| Rapamycin <=> FRB (mTOR domain) | ~26 µM | Fluorescence Polarization | Weak interaction without FKBP12.[5][6] |

| (Rapamycin-FKBP12) <=> FRB | ~5-12 nM | SPR, Ternary Complex Analysis | ~2000-fold tighter binding in the presence of FKBP12, forming the inhibitory complex.[5][8] |

Table 1: Binding affinities involved in the formation of the inhibitory Rapamycin-FKBP12-mTOR complex.

Inhibitory Concentrations (IC50)

The IC50 of Rapamycin varies significantly across different cell lines, reflecting diverse genetic backgrounds and signaling pathway dependencies.[9]

| Cell Line | Cancer Type | IC50 (Endpoint) | Representative Value |

| HEK293 | Embryonic Kidney | mTOR Activity | ~0.1 nM[10] |

| MCF-7 | Breast Cancer | Proliferation | ~0.8 - 20 nM[11][12] |

| MDA-MB-231 | Breast Cancer | Proliferation | ~10 - 20 µM[11][12] |

| T98G | Glioblastoma | Proliferation | ~2 nM[10] |

| U87-MG | Glioblastoma | Proliferation | ~1 µM[10] |

| B16 | Melanoma | Proliferation | ~84 nM[13] |

| Ca9-22 | Oral Cancer | Proliferation | ~15 µM[14] |

Table 2: Representative half-maximal inhibitory concentration (IC50) values of Rapamycin in various cancer cell lines. Values can differ based on assay conditions (e.g., incubation time, serum concentration).

Signaling Pathway and Mechanism of Action

Rapamycin exerts its effect by allosterically inhibiting mTOR Complex 1 (mTORC1).[10] It first binds to the intracellular protein FK506-Binding Protein 12 (FKBP12).[15] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing mTORC1 from interacting with and phosphorylating its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[16][17] This disruption halts protein synthesis, cell growth, and proliferation.[3]

Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.

Detailed Experimental Protocols

Reproducibility in Rapamycin studies depends on standardized protocols.[18] Below are detailed methodologies for common assays used to characterize Rapamycin's effects.

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to measure the phosphorylation status of mTORC1 downstream targets, such as S6K1, providing a direct readout of Rapamycin's inhibitory activity.[19]

1. Cell Culture and Treatment:

-

Culture cells (e.g., MCF-7, HEK293) in appropriate media to 70-80% confluency.[18]

-

Optional: Serum-starve cells for 4-16 hours to reduce basal mTOR activity.[18][20]

-

Prepare serial dilutions of Rapamycin (stock in DMSO) in culture media. A common concentration range is 1 nM to 100 nM.[19] Include a vehicle-only (DMSO) control.

-

Treat cells with Rapamycin or vehicle for a specified time (e.g., 1-4 hours for signaling studies).[18]

-

To robustly activate the pathway, stimulate cells with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for the final 30 minutes of incubation.[18][20]

2. Cell Lysis:

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.[19]

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and agitate for 30 minutes at 4°C.[19]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

Collect the supernatant (protein lysate) and store it at -80°C.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.[19]

-

Normalize all samples to the same concentration (e.g., 20-30 µg) with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]

4. SDS-PAGE and Western Blotting:

-

Separate protein samples on an 8-12% SDS-polyacrylamide gel.[18]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[18]

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-β-actin).[18]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again three times with TBST.

-

Apply a chemiluminescent substrate (ECL) and visualize bands using an imaging system.[12]

Protocol 2: Cell Viability/Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, which is typically reduced by Rapamycin treatment.[21]

1. Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[21]

-

Incubate for 24 hours to allow for cell attachment.

2. Cell Treatment:

-

Prepare serial dilutions of Rapamycin in culture media.

-

Replace the media in each well with 100 µL of media containing the desired Rapamycin concentration or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

3. MTT Reagent Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

4. Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][21]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm for background subtraction.[21]

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the log of Rapamycin concentration to determine the IC50 value.

Experimental Workflow Visualization

A typical in vitro study to characterize Rapamycin involves a logical sequence of steps, from initial cell culture to multiple downstream assays for data collection and analysis.

Caption: A standard workflow for in vitro characterization of Rapamycin's effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapamycin: The Comprehensive Guide | OCTAGONCHEM [octagonchem.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Technical Guide: Validation and Comparative Analysis of Rapamycin (B549165), an mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rapamycin and the mTOR Signaling Pathway

Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[2] It functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3]

Rapamycin's primary mechanism of action involves the allosteric inhibition of mTORC1.[4] It first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[5] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, which destabilizes the mTORC1 complex and inhibits its kinase activity.[5][6] This action blocks the phosphorylation of key downstream effectors of mTORC1, such as p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for initiating protein synthesis and driving cell cycle progression.[1][7] While acute treatment with rapamycin specifically targets mTORC1, prolonged exposure can also indirectly inhibit the assembly and function of mTORC2 in some cell types.[8]

Validation of Rapamycin Activity via Western Blot

The most common method to validate the biological activity of Rapamycin in a cellular context is to measure the phosphorylation status of mTORC1's downstream targets. A significant reduction in the phosphorylation of S6K1 (at threonine 389) or S6 (at serines 235/236) serves as a reliable biomarker for mTORC1 inhibition.[9]

Experimental Protocol: Western Blot for Phospho-S6K1

This protocol provides a standard methodology for assessing Rapamycin's efficacy in cultured cells.

-

Cell Culture and Treatment :

-

Seed a suitable cell line (e.g., HEK293, MCF-7) in a culture dish and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of Rapamycin (e.g., 10 nM to 100 nM) or a vehicle control (DMSO) for a specified time, typically 2-4 hours, which is sufficient to observe inhibition.[10]

-

-

Cell Lysis :

-

Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

-

Agitate the lysate for 30 minutes at 4°C, then clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a standard method like the BCA assay.[10]

-

-

Sample Preparation and SDS-PAGE :

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4X Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.[11]

-

Load the samples onto a polyacrylamide gel (e.g., 4-15% Tris-glycine gradient gel) and perform electrophoresis to separate proteins by size.[11]

-

-

Protein Transfer and Blocking :

-

Antibody Incubation and Detection :

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (p-S6K1 T389).[10] In parallel, probe separate blots with antibodies for total S6K1 and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Wash the membrane three times with TBST.[10]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

-

Data Analysis :

-

Quantify band intensities using densitometry software.

-

Normalize the p-S6K1 signal to the total S6K1 signal and the loading control. A dose-dependent decrease in the normalized p-S6K1 signal validates Rapamycin's inhibitory activity.

-

Expected Results

The following table summarizes the expected outcome from a validation experiment.

| Treatment | Concentration | Normalized p-S6K1 (T389) Fold Change |

| Vehicle (DMSO) | - | 1.00 |

| Rapamycin | 10 nM | ~0.45 |

| Rapamycin | 50 nM | ~0.15 |

| Rapamycin | 100 nM | ~0.05 |

| Data are representative. Fold change is normalized to the vehicle control after densitometry values are adjusted for total protein and loading control.[10] |

Comparative Analysis: Rapamycin and Other mTOR Inhibitors

The field of mTOR inhibition has evolved beyond Rapamycin to include analogs ("rapalogs") and second-generation ATP-competitive inhibitors.[3]

-

First-Generation (Rapalogs) : Includes Rapamycin (Sirolimus) and its derivatives like Everolimus and Temsirolimus, which were developed to improve pharmacokinetic properties.[5] They share the same allosteric mechanism of inhibiting mTORC1.[5]

-

Second-Generation (TOR-KIs) : These are ATP-competitive kinase inhibitors (e.g., Torin-1, Vistusertib) that target the catalytic site of mTOR.[3] This allows them to inhibit both mTORC1 and mTORC2, offering a more complete shutdown of the mTOR pathway.[3][14]

-

Dual mTOR/PI3K Inhibitors : Compounds like Dactolisib that inhibit both mTOR and PI3K, a key upstream activator in the pathway.[3]

Quantitative Comparison of In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below provides a comparative summary of IC50 values for various mTOR inhibitors against different targets or in cellular assays.

| Inhibitor | Class | Target(s) | Representative IC50 (nM) | Key Characteristics |

| Rapamycin | Rapalog | mTORC1 (Allosteric) | ~1 - 10 | The foundational mTORC1 inhibitor; less effective on mTORC2.[5][7] |

| Everolimus | Rapalog | mTORC1 (Allosteric) | ~2 - 10 | A Rapamycin analog with improved oral bioavailability and shorter half-life.[5][8] |

| Temsirolimus | Rapalog | mTORC1 (Allosteric) | ~2 - 10 | A prodrug of Rapamycin, suitable for intravenous administration.[5] |

| Torin-1 | TOR-KI | mTORC1 & mTORC2 (ATP-Competitive) | ~2 (mTOR) | A potent and selective dual inhibitor of both mTOR complexes.[14] |

| Vistusertib | TOR-KI | mTORC1 & mTORC2 (ATP-Competitive) | ~5 (mTOR) | Orally bioavailable dual inhibitor that has undergone clinical investigation.[3] |

| Dactolisib | Dual PI3K/mTOR | PI3K / mTORC1 & mTORC2 | ~2 (PI3Kα), ~8 (mTOR) | Targets both the upstream PI3K and mTOR kinases.[3] |

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.[5]

Mandatory Visualizations: Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth and proliferation.[15] Growth factors activate receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[16] PI3K then generates PIP3, leading to the activation of AKT.[17] Activated AKT promotes cell survival and can relieve the inhibition on mTORC1 by phosphorylating the TSC1/TSC2 complex.[18] This allows Rheb-GTP to activate mTORC1, leading to the phosphorylation of S6K1 and 4E-BP1 to drive protein synthesis.[7] Rapamycin, complexed with FKBP12, directly inhibits mTORC1, blocking these downstream effects.

Caption: PI3K/AKT/mTOR signaling pathway showing Rapamycin's point of inhibition.

Experimental Workflow for Inhibitor Validation

The validation of a novel mTOR inhibitor like Rapamycin follows a logical progression from biochemical assays to cellular and finally in vivo models to confirm its efficacy and mechanism of action.

Caption: A typical experimental workflow for the validation of an mTOR inhibitor.

Logical Comparison of mTOR Inhibitor Classes

This diagram illustrates the classification and hierarchical relationship between different types of mTOR inhibitors based on their mechanism of action and target specificity.

Caption: Classification of mTOR inhibitors based on mechanism and target.

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. clinicalpub.com [clinicalpub.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. Interactions and structure of the nuclear pore complex revealed by cryo- electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cryo-electron Microscopy Reveals the Structure of the Nuclear Pore Complex----The Laboratory of biological electron microscopy and structural biology(DR. Fei Sun's Lab) [ibp.cas.cn]

- 4. Cryo-electron Microscopy Reveals the Structure of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of cytoplasmic ring of nuclear pore complex by integrative cryo-EM and AlphaFold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Dynamic Nuclear Envelope: Resilience in Health and Dysfunction in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Nuclear pore complex - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Chromatin Remodeling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatin remodelers, their implication in cancer and therapeutic potential [rarediseasesjournal.com]

- 12. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Super-Resolution Imaging of Higher-Order Chromatin Structures at Different Epigenomic States in Single Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The molecular mechanism for nuclear transport and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Nuclear Protein Import and Export In Vitro Using Fluorescent Cargoes | Springer Nature Experiments [experiments.springernature.com]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of nuclear transport and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Super-Resolution Microscopy of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The nuclear envelope and nuclear pore complexes in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Centre for Genomic Regulation Website [crg.eu]

- 24. An AlphaScreen®-based assay for high-throughput screening for specific inhibitors of nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | The nuclear envelope and nuclear pore complexes in neurodegenerative diseases [frontiersin.org]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Shared Nuclear Structure Found To Drive Leukemia Progression | Technology Networks [technologynetworks.com]

- 28. Controlling subcellular delivery to optimize therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Regulation of Drug Transport Proteins—From Mechanisms to Clinical Impact: A White Paper on Behalf of the International Transporter Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Nucleolus: A Central Hub for Ribosome Biogenesis and Cellular Regulatory Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Nucleolar Organization and Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Nucleolus: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The Nucleolus: A Multiphase Condensate Balancing Ribosome Synthesis and Translational Capacity in Health, Aging and Ribosomopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

The Selective Glycoprotein IIb/IIIa Inhibitor Xemilofiban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xemilofiban is an orally bioavailable, non-peptide prodrug that undergoes conversion to its active metabolite, SC-54701A, a potent and selective inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor, an integrin also known as αIIbβ3, represents the final common pathway for platelet aggregation. By blocking the binding of fibrinogen and von Willebrand factor to activated GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction: The Glycoprotein IIb/IIIa Receptor as a Therapeutic Target

Platelet aggregation is a critical event in the pathophysiology of acute coronary syndromes (ACS), including unstable angina and myocardial infarction. The glycoprotein IIb/IIIa receptor, with approximately 50,000 to 80,000 copies on the surface of a single platelet, plays a pivotal role in this process.[1] Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen. This binding facilitates the cross-linking of adjacent platelets, leading to the formation of a platelet-rich thrombus. Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for antiplatelet therapy.

Chemical and Pharmacological Profile of this compound

This compound hydrochloride is the prodrug form of the active compound. Its chemical structure is distinct from peptide-based inhibitors.

Active Metabolite: SC-54701A

Mechanism of Action

This compound, through its active metabolite SC-54701A, acts as a direct and competitive antagonist of the GPIIb/IIIa receptor. By binding to the receptor, it sterically hinders the access of fibrinogen and von Willebrand factor, thereby preventing the final step of platelet aggregation. This action is independent of the initial platelet activation pathway, making it a broadly effective antiplatelet agent.

Preclinical Efficacy: In Vivo Models of Thrombosis

The antithrombotic potential of this compound has been evaluated in various preclinical models. A key model utilized is the canine model of coronary artery thrombosis.

Canine Model of Electrolytic Injury-Induced Coronary Artery Thrombosis

This model is designed to assess the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in a coronary artery following endothelial injury.

Experimental Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized, and the left circumflex coronary artery is isolated. A Doppler flow probe is placed proximally to monitor blood flow.

-

Thrombus Induction: An anodal current (e.g., 250 µA) is applied to the intimal surface of the artery for a specified duration (e.g., 180 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Drug Administration: this compound or placebo is administered orally at various doses prior to the induction of injury. In some studies, it is administered in combination with other antiplatelet agents like aspirin (B1665792).

-

Monitoring and Endpoints:

-

Time to Occlusion: The primary endpoint is the time taken for the coronary artery to become fully occluded, as indicated by the cessation of blood flow.

-

Ex Vivo Platelet Aggregation: Blood samples are collected at baseline and at various time points after drug administration. Platelet-rich plasma is prepared, and aggregation is induced using agonists such as collagen. The percentage of inhibition of aggregation is calculated.

-

Bleeding Time: A standardized template bleeding time is measured to assess the effect of the drug on hemostasis.

-

Cyclic Flow Variations (CFVs): The presence and frequency of spontaneous cycles of partial occlusion followed by reperfusion are monitored as an indicator of unstable thrombus formation.

-

Experimental Workflow: Canine Arterial Thrombosis Model

Caption: Workflow of the canine arterial thrombosis model.

Preclinical Data Summary:

| Dose of this compound (mg/kg) | Inhibition of Collagen-Induced Platelet Aggregation (%) | Time to Occlusion (minutes) | Bleeding Time (minutes) |

| 1.25 | 59 ± 15 | - | - |

| 2.5 | 94 ± 4 | >180 (Thrombosis incidence reduced) | Increased |

| 5.0 | 98 ± 2 | >180 (Thrombosis incidence reduced) | Increased |

| 6.0 | 98 ± 2 | >180 (Thrombosis incidence reduced) | Increased |

| 1.25 + High-Dose Aspirin | 99 ± 0 | >180 (Thrombosis incidence reduced) | Not significantly increased |

Data adapted from preclinical studies in dogs.[2][3][4][5]

Clinical Pharmacology and Efficacy

The clinical development of this compound focused on its potential to prevent thrombotic events in patients with ACS and those undergoing percutaneous coronary intervention (PCI).

Pharmacokinetics

This compound is a prodrug that is rapidly absorbed and converted to its active form, SC-54701.

| Parameter | Single Dose | Steady-State (4 weeks) |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | ~2 hours |

| Peak Plasma Concentration (Cmax) at 15 mg | 17.71 ± 10.6 ng/mL | 27.6 ± 18.5 ng/mL |

| Peak Plasma Concentration (Cmax) at 20 mg | 22.7 ± 15.6 ng/mL | 37.4 ± 17.6 ng/mL |

Pharmacodynamics: Inhibition of Platelet Aggregation

This compound demonstrates a dose-dependent inhibition of ex vivo platelet aggregation.

| Dose of this compound | Agonist | Inhibition of Platelet Aggregation |

| ≥ 10 mg | 20 µmol/L ADP | ≥ 50% for 8-10 hours |

| ≥ 10 mg | 4 µg/mL Collagen | ≥ 50% for 8-10 hours |

Data from studies in patients after coronary stent deployment.

Clinical Trials

Several clinical trials evaluated the efficacy and safety of this compound, including the EXCITE (Evaluation of Oral this compound in Controlling Thrombotic Events) trial. While early phase studies showed promise, the large-scale phase III trials of oral GPIIb/IIIa inhibitors, including this compound, did not demonstrate a significant benefit in reducing major adverse cardiac events compared to standard therapy and were associated with an increased risk of bleeding.

Key Experimental Methodologies

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to a known agonist.

Protocol:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference.

-

Aggregation Measurement: A sample of PRP is placed in an aggregometer cuvette and stirred. A baseline light transmittance is established. An agonist (e.g., 20 µM ADP or 4 µg/mL collagen) is added to induce aggregation. As platelets aggregate, light transmittance through the sample increases. The maximum aggregation is recorded.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the vehicle control.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

This method quantifies the binding of a GPIIb/IIIa antagonist to its receptor on the platelet surface.

Protocol:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant.

-

Incubation with Antibodies: Aliquots of whole blood are incubated with a fluorescently labeled monoclonal antibody that specifically binds to an epitope on the GPIIb/IIIa receptor that is blocked by the antagonist (e.g., a ligand-induced binding site antibody). A second antibody that binds to a non-competing epitope can be used to quantify the total number of GPIIb/IIIa receptors.

-

Fixation and Lysis: Red blood cells are lysed, and the remaining cells are fixed.

-

Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The reduction in fluorescence from the competing antibody in the presence of the antagonist is used to calculate the percentage of receptor occupancy.

Competitive Radioligand Binding Assay

This in vitro assay determines the affinity of a compound for the GPIIb/IIIa receptor.

Protocol:

-

Receptor Preparation: Purified GPIIb/IIIa receptors or platelet membranes containing the receptor are prepared.

-

Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [³H]-tirofiban) and varying concentrations of the unlabeled test compound (e.g., SC-54701A).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the test compound.

Signaling Pathways and Mechanism of Action Visualization

GPIIb/IIIa Signaling Pathway in Platelet Aggregation

Caption: Simplified GPIIb/IIIa signaling pathway.

Mechanism of Action of this compound

Caption: Mechanism of this compound's inhibitory action.

Conclusion

This compound is a well-characterized selective inhibitor of the GPIIb/IIIa receptor with potent antiplatelet activity demonstrated in both preclinical and clinical settings. While the clinical development of oral GPIIb/IIIa inhibitors faced challenges, the study of this compound has provided valuable insights into the pharmacology of this important class of antithrombotic agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The protective dose of the potent GPIIb/IIIa antagonist SC-54701A is reduced when used in combination with aspirin and heparin in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Oral Xemilofiban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for oral Xemilofiban, a small-molecule glycoprotein (B1211001) IIb/IIIa receptor antagonist. The document focuses on the pharmacokinetics, pharmacodynamics, and safety profile of this compound as evidenced in foundational clinical studies. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of the drug's mechanism of action and a representative clinical trial workflow are provided to enhance understanding.

Introduction

This compound is an orally active, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy in the context of cardiovascular diseases, particularly acute coronary syndromes (ACS) and following percutaneous coronary interventions (PCI).[1][3][4] Early-phase clinical trials were designed to evaluate the efficacy, safety, and pharmacokinetic and pharmacodynamic profile of oral this compound.

Mechanism of Action

This compound selectively and reversibly binds to the GP IIb/IIIa receptor on the surface of platelets.[1] This action prevents the binding of fibrinogen to the receptor, thereby inhibiting platelet cross-linking and the formation of a platelet plug, which is a crucial step in thrombus formation.[1] By targeting this final step in platelet aggregation, this compound offers a potent antithrombotic effect.[1]

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Pharmacokinetic Profile

The pharmacokinetic properties of oral this compound were evaluated in early-phase trials, focusing on its absorption, peak plasma concentration (Cmax), and time to peak plasma concentration (Tmax).

Experimental Protocol: Pharmacokinetic Analysis

Plasma concentrations of SC-54701, the active form of this compound, were measured at various time points following single and multiple doses. Blood samples were collected, and plasma was separated for analysis using validated analytical methods, likely high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), although specific details of the assay are not extensively described in the provided literature.

Pharmacokinetic Data

The following table summarizes the peak plasma concentrations of the active form of this compound (SC-54701) observed in a study of patients after percutaneous coronary intervention.[3]

| Dose Group | Time Point | Mean Cmax (ng/mL) | Standard Deviation |

| 10 mg | After first dose | 13.96 | 9.4 |

| 15 mg | After first dose | 17.71 | 10.6 |

| 20 mg | After first dose | 22.7 | 15.6 |

| 15 mg | After 4 weeks | 27.6 | 18.5 |

| 20 mg | After 4 weeks | 37.4 | 17.6 |

Data from the ORBIT Trial.[3]

The time to peak plasma concentration was approximately 4 hours after the first dose and decreased to 2 hours after steady-state dosing.[3] A dose-related increase in peak plasma concentration was observed.[3]

Pharmacodynamic Efficacy

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. This was a key endpoint in early-phase trials to establish the biological activity and appropriate dosing of the drug.

Experimental Protocol: Ex Vivo Platelet Aggregation Assay

-

Method: Ex vivo platelet aggregation was measured using light transmission aggregometry.

-

Sample Preparation: Blood samples were collected from patients at specified time points after drug administration. Platelet-rich plasma (PRP) was prepared by centrifugation.

-

Agonists: Platelet aggregation was induced by the addition of standard agonists, most commonly:

-

Measurement: The change in light transmission through the PRP sample after the addition of the agonist was recorded over time to determine the extent of platelet aggregation. The results are expressed as a percentage of inhibition compared to a baseline or placebo group.

Platelet Aggregation Inhibition Data

The following tables summarize the dose-dependent inhibition of platelet aggregation by this compound.

Table 2: ADP-Induced Platelet Aggregation in Patients with Unstable Angina [2]

| Treatment Group | 2 Hours Post-Dose | 2 Weeks | 4 Weeks |

| This compound | 15% | 8% | 11% |

| Placebo | 80% | 68% | 69% |

Remaining platelet aggregation (%) in response to ADP.

Table 3: Dose-Dependent Inhibition of Platelet Aggregation After Coronary Stent Deployment [5]

| Dose Group | Agonist | Level of Inhibition | Duration of Inhibition |

| ≥ 10 mg | ADP and Collagen | ≥ 50% | 8 to 10 hours |

This study demonstrated that oral this compound produced a dose-dependent inhibition of platelet aggregation that was sustained for two weeks of chronic therapy.[5]

Clinical Safety and Tolerability

The safety profile of this compound was a primary focus of early-phase trials, with a particular emphasis on bleeding events, a known risk associated with antiplatelet therapies.

Experimental Protocol: Safety Assessment

Safety was monitored through the recording of all adverse events, with a specific classification for bleeding events (e.g., insignificant, mild, moderate, severe). Hematologic parameters, including platelet counts, were also regularly monitored to detect potential thrombocytopenia.

Safety Data

In the ORBIT trial, despite achieving 50% to 80% inhibition of platelet aggregation, this compound therapy was generally well-tolerated.[3] Most bleeding events were classified as insignificant or mild and did not necessitate discontinuation of the study drug.[3] A correlation was observed between peak platelet inhibition on day 1 and the subsequent occurrence of insignificant or mild bleeding.[3][4]

However, in a pilot study involving patients with unstable angina undergoing PCI, higher doses of this compound (35 mg loading dose, 20-25 mg TID) were associated with major bleeding events in 3 out of 20 patients and one death following emergency bypass surgery complicated by a severe bleeding diathesis.[2] Mild mucocutaneous bleeding was also reported during chronic administration.[2]

The larger EXCITE trial, a phase III study, found that clinically significant hemorrhagic complications and thrombocytopenia were infrequent at maintenance doses of 10 mg and 20 mg.[6]

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for the early-phase clinical trials of this compound, from patient enrollment to data analysis.

Caption: A generalized workflow for an early-phase clinical trial of oral this compound.

Summary and Conclusion

Early-phase clinical trials of oral this compound demonstrated its ability to produce rapid, dose-dependent, and sustained inhibition of platelet aggregation.[2][5] A clear relationship was established between plasma concentrations of the drug and its pharmacodynamic effect.[3][4] While the therapy was generally well-tolerated at lower doses, with bleeding events being mostly mild, higher doses raised safety concerns regarding major bleeding.[2][3] Although a trend towards a reduction in cardiovascular events was observed in some patient subgroups in early trials, the larger EXCITE trial did not show a significant reduction in the primary clinical endpoints.[3][6][7] These findings underscore the delicate balance between achieving potent antiplatelet efficacy and maintaining an acceptable safety profile with oral GP IIb/IIIa inhibitors.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. circ.ahajournals.org [circ.ahajournals.org]

- 4. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]